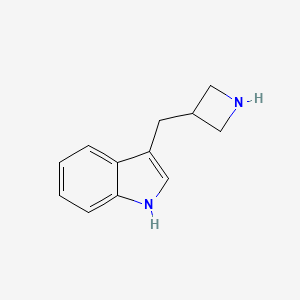

3-Azetidin-3-ylmethyl-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-(azetidin-3-ylmethyl)-1H-indole |

InChI |

InChI=1S/C12H14N2/c1-2-4-12-11(3-1)10(8-14-12)5-9-6-13-7-9/h1-4,8-9,13-14H,5-7H2 |

InChI Key |

XTGMLUYLDNLNFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR for Proton Environment Elucidation

The ¹H-NMR (proton NMR) spectrum provides information on the number of different types of protons and their immediate environments. For 3-Azetidin-3-ylmethyl-1H-indole, distinct signals are predicted for the indole (B1671886) ring, the methylene (B1212753) bridge, and the azetidine (B1206935) ring protons.

The indole N-H proton (H-1) is expected to appear as a broad singlet at a downfield chemical shift (δ 8.0-8.5 ppm). The proton at the C-2 position should resonate as a singlet or a narrow triplet around δ 7.0-7.2 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) would appear in the aromatic region (δ 7.0-7.8 ppm), with multiplicities determined by their coupling to adjacent protons. rsc.orgrsc.org

The protons of the azetidin-3-ylmethyl substituent are key for structural confirmation. The benzylic methylene protons (-CH₂-) attached to the indole C-3 position are predicted to be a singlet or doublet around δ 2.8-3.0 ppm. The single proton on the azetidine ring at C-3' would be a multiplet, and the four protons of the two methylene groups on the azetidine ring (C-2' and C-4') would likely appear as complex multiplets in the δ 3.5-4.0 ppm range, due to their diastereotopic nature and coupling with each other and the azetidine N-H proton. The azetidine N-H proton itself would likely be a broad signal.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | 8.0 - 8.5 | br s |

| Indole H-2 | 7.0 - 7.2 | s or t |

| Indole H-4 | 7.5 - 7.8 | d |

| Indole H-5, H-6 | 7.0 - 7.3 | m |

| Indole H-7 | 7.3 - 7.6 | d |

| Indole-CH₂- | 2.8 - 3.0 | s or d |

| Azetidine C-3'-H | 3.0 - 3.5 | m |

| Azetidine C-2'/4'-H₂ | 3.5 - 4.0 | m |

| Azetidine N-H | 1.5 - 2.5 | br s |

Note: Predicted values are based on analogous structures. Solvent is assumed to be CDCl₃ or DMSO-d₆. br s = broad singlet, s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C-NMR for Carbon Skeleton Analysis

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.

The eight carbons of the indole ring are expected to resonate in the δ 100-140 ppm region. rsc.orgrsc.org The C-3 carbon, being substituted, would appear around δ 110-115 ppm, a region characteristic for this position in 3-substituted indoles. The bridging methylene carbon is predicted to be in the aliphatic region, likely around δ 30-35 ppm. The azetidine ring carbons would appear further downfield due to the influence of the nitrogen atom, with the C-3' methine carbon and the C-2'/C-4' methylene carbons expected in the δ 40-60 ppm range. hmdb.ca

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | 122 - 125 |

| Indole C-3 | 110 - 115 |

| Indole C-3a | 127 - 130 |

| Indole C-4 | 118 - 120 |

| Indole C-5 | 119 - 122 |

| Indole C-6 | 120 - 123 |

| Indole C-7 | 111 - 113 |

| Indole C-7a | 135 - 137 |

| Indole-CH₂- | 30 - 35 |

| Azetidine C-3' | 40 - 45 |

| Azetidine C-2'/C-4' | 50 - 60 |

Note: Predicted values are based on analogous structures. Solvent is assumed to be CDCl₃ or DMSO-d₆.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in the indole and azetidinylmethyl moieties, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:

Correlations from the bridging methylene protons to the indole carbons C-2, C-3, and C-3a.

Correlations from the indole H-2 proton to carbons C-3 and C-3a.

Correlations from the azetidine C-3' proton to the bridging methylene carbon and the azetidine C-2' and C-4' carbons. These correlations would unambiguously confirm the attachment of the azetidinylmethyl group to the C-3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be useful to confirm the conformation of the molecule, for instance, by observing correlations between the bridging methylene protons and the indole H-2 and H-4 protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₂H₁₄N₂), the molecular weight is 186.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 186.

The fragmentation pattern is anticipated to be dominated by cleavages characteristic of 3-substituted indoles. nist.govnist.gov The most significant fragmentation would likely be the cleavage of the bond between the indole ring and the side chain (benzylic cleavage), leading to the formation of a highly stable indolylmethyl cation at m/z 130. This is a common and typically abundant fragment for compounds with an indole-3-CH₂-R structure. Further fragmentation of the azetidine ring could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 186 | Molecular Ion [M]⁺˙ | [C₁₂H₁₄N₂]⁺˙ |

| 130 | [Indole-CH₂]⁺ | [C₉H₈N]⁺ |

| 57 | [Azetidine]⁺˙ | [C₃H₇N]⁺˙ |

Note: The fragment at m/z 130 is expected to be a major peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.commdpi.comrsc.org The spectrum of this compound would display characteristic absorption bands.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3400 | N-H (Indole) | Sharp to medium stretch |

| ~3250 | N-H (Azetidine) | Broad stretch |

| 3100-3000 | C-H (Aromatic) | Stretch |

| 3000-2850 | C-H (Aliphatic) | Stretch |

| 1600-1450 | C=C (Aromatic) | Ring stretching |

| ~1350 | C-N | Stretch |

Note: Predicted values are general ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides the nominal mass, HRMS measures the mass with very high accuracy (typically to four or five decimal places). rsc.orgmdpi.com This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. For the protonated molecule [M+H]⁺, the exact mass would be calculated and compared to the experimentally measured value.

Formula: C₁₂H₁₅N₂⁺

Calculated Exact Mass: 187.12300

Confirmation: An experimental HRMS measurement matching this calculated value would confirm the elemental formula as C₁₂H₁₄N₂.

Computational and Cheminformatics Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting how a ligand, such as 3-Azetidin-3-ylmethyl-1h-indole, might interact with a biological target.

Assessment of Binding Affinities and Energetics

The assessment of binding affinities, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. No specific binding affinity or energetic data from molecular docking simulations for this compound has been reported in the available search results. For context, studies on other indole-based compounds have reported binding energies against various protein targets, highlighting the utility of this approach in ranking potential drug candidates. ajchem-a.combioinformation.net

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Optimization of Molecular Geometry and Electronic Properties

Specific DFT studies to optimize the molecular geometry and determine the electronic properties of this compound are not found in the provided search results. This type of analysis would yield the most stable three-dimensional conformation of the molecule and calculate properties like bond lengths, bond angles, and dihedral angles. While DFT has been applied to other heterocyclic compounds to compare calculated structures with experimental data, this information is not available for this compound. mdpi.comnih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. numberanalytics.comyoutube.com The energy gap between HOMO and LUMO can indicate the molecule's chemical stability. numberanalytics.com There are no specific reports on the FMO analysis, including the HOMO-LUMO gap and the distribution of these orbitals, for this compound. Such analysis has been conducted for other indole (B1671886) derivatives, providing insights into their reactivity and potential as electronic materials or bioactive agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

No QSAR models have been developed or reported for a series of compounds that includes this compound. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity, from which predictive equations are derived based on molecular descriptors. nih.gov While QSAR studies exist for various classes of indole derivatives targeting different biological endpoints, none specifically address the scaffold of this compound. eurjchem.com

Development of Predictive Models for Biological Activity

Predictive models for biological activity are a cornerstone of modern computational drug discovery, often utilizing machine learning and artificial intelligence. nih.govarxiv.orgresearcher.life These models are trained on large datasets of chemical compounds with known biological activities to learn the complex relationships between a molecule's structure and its function. arxiv.org For a compound such as this compound, a predictive model would be developed by first compiling a dataset of structurally similar indole and azetidine-containing molecules with experimentally determined activities against a specific biological target.

Machine learning algorithms, such as random forests, gradient boosting, or neural networks, are then trained on this data. nih.govnih.gov These algorithms can identify subtle patterns and relationships that are not obvious to human researchers. The resulting model can then be used to predict the biological activity of new, untested compounds, including novel derivatives of this compound. nih.govnih.gov The goal is to create models that can accurately forecast a compound's efficacy, helping to prioritize which molecules should be synthesized and tested in the laboratory. researcher.life While specific predictive models for this compound are not widely published, the methodologies are well-established for various classes of compounds, including indole derivatives and other heterocyclic structures. rsc.org

Identification of Key Structural Descriptors

To build predictive models, the chemical structure of a molecule must be converted into a numerical format. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. The identification of key structural descriptors is critical for understanding which molecular features are most important for a desired biological activity. mdpi.com

For this compound, several descriptors are significant. The topological polar surface area (TPSA) is a key descriptor used to predict a molecule's permeability across cell membranes. vulcanchem.com The calculated TPSA for this compound is 27.8 Ų, suggesting moderate membrane permeability. vulcanchem.com Another important descriptor is the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity. Computational models predict a logP value of approximately 2.3, indicating moderate lipophilicity. vulcanchem.com These and other descriptors, such as molecular weight and the number of hydrogen bond donors and acceptors, are used as input features for machine learning models to predict biological activity. nih.gov

| Structural Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C12H14N2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 186.25 g/mol | Influences pharmacokinetic properties. vulcanchem.com |

| Topological Polar Surface Area (TPSA) | 27.8 Ų | Predicts membrane permeability and oral bioavailability. vulcanchem.com |

| logP (calculated) | ~2.3 | Indicates the lipophilicity of the molecule. vulcanchem.com |

| Hydrogen Bond Donors | 2 | The indole NH and azetidine (B1206935) NH groups can donate hydrogen bonds, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms can act as hydrogen bond acceptors. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the dynamic behavior of molecules over time. researchgate.net These simulations can model the complex interactions between a ligand, like this compound, and its biological target, such as a protein or enzyme. researchgate.netscilit.com

Analysis of Ligand-Target Conformational Stability

MD simulations are used to assess the stability of the conformational pose of a ligand when it is bound to its target. researchgate.net By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it is unstable and likely to dissociate. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's atoms, are calculated to quantify this stability. A stable binding pose is indicated by a low and non-fluctuating RMSD value, suggesting a favorable and lasting interaction. While specific MD studies on this compound are not publicly available, this technique is standard for evaluating potential drug candidates.

Elucidation of Dynamic Binding Processes

Beyond static binding poses, MD simulations can elucidate the entire dynamic process of a ligand binding to its target. researchgate.net These simulations can reveal the specific pathways a ligand takes to enter the binding site, the key amino acid residues it interacts with along the way, and the conformational changes that both the ligand and the target undergo during the binding event. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. By revealing transient interactions and the role of water molecules in the binding process, MD simulations provide a comprehensive picture that static models cannot capture. researchgate.netscilit.com

| Simulation Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Simulation Time | 100-500 ns | To observe significant conformational changes and binding events. |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

| Key Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability, flexibility, and specific interactions. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a widely used computational strategy in drug discovery to identify new molecules with the potential to be biologically active. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to bind to a specific biological target.

Design of Novel Analogues based on Pharmacophoric Features

A pharmacophore model for a series of active compounds, such as indole derivatives, can be generated by identifying the common structural features responsible for their biological activity. mdpi.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov For this compound, key pharmacophoric features would likely include the indole ring as an aromatic/hydrophobic feature, the indole nitrogen (NH) as a hydrogen bond donor, and the basic nitrogen of the azetidine ring, which can act as a hydrogen bond acceptor or form ionic interactions. vulcanchem.commdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. researchgate.netnih.gov This helps to identify new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active. Furthermore, the model provides a blueprint for the rational design of novel analogues. mdpi.com By modifying the scaffold of this compound to better fit the pharmacophore model or to introduce new favorable interactions, chemists can design next-generation compounds with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure Activity Relationship Investigations of 3 Azetidin 3 Ylmethyl 1h Indole Derivatives

Impact of Substitution on the Azetidine (B1206935) Moiety on Target Interaction

The azetidine ring, a four-membered saturated heterocycle, plays a pivotal role in the pharmacological profile of this class of compounds. Its substitution pattern significantly influences binding affinity and selectivity.

The nitrogen atom of the azetidine ring provides a crucial handle for chemical modification, and the nature of the substituent at this position can dramatically alter the compound's interaction with its biological target. N-substituted indole (B1671886) derivatives have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov

Research has demonstrated that the introduction of various substituents on the azetidine nitrogen can modulate binding affinity. For instance, in the context of cannabinoid CB1 receptor agonists, structural variations on a related indole scaffold were explored to enhance potency and water solubility, leading to the discovery of a clinical candidate. rsc.org While not directly focused on the 3-azetidin-3-ylmethyl-1H-indole core, this highlights the general principle that N-substitution is a key strategy for optimizing ligand-receptor interactions. The size, lipophilicity, and hydrogen bonding capacity of the N-substituent are all critical parameters that can be fine-tuned to achieve desired biological outcomes.

The presence of a stereocenter on the azetidine ring introduces the possibility of enantiomers, which can exhibit different biological activities. The three-dimensional arrangement of substituents on the chiral carbon can profoundly affect how the molecule fits into a binding pocket.

Studies on related chiral 3-(piperidin-3-yl)-1H-indole derivatives have underscored the importance of stereochemistry in determining biological activity. nih.govmdpi.com The separation and characterization of enantiomers have often revealed that one enantiomer is significantly more potent than the other, highlighting the stereospecific nature of the ligand-target interaction. nih.gov This principle is broadly applicable in medicinal chemistry and suggests that the chirality of the azetidine ring in this compound derivatives is a critical determinant of their biological function. The absolute configuration of the chiral center dictates the spatial orientation of the substituents, which in turn governs the complementarity with the binding site.

Role of the Indole Ring Substitution Pattern in Modulating Biological Activity

The electronic nature of substituents on the indole ring can have a significant impact on biological activity. Both electron-donating and electron-withdrawing groups can alter the electron density of the indole ring system, which can in turn affect its ability to participate in various non-covalent interactions with a receptor.

Studies on various indole derivatives have shown that the introduction of electron-donating groups (e.g., -OCH3, -OH, -NH2) or electron-withdrawing groups (e.g., -Cl, -NO2) can modulate biological properties. nih.gov For example, in one study on ethenyl indoles, it was found that a strong electron-accepting substituent led to a significant increase in non-linear optical properties compared to derivatives with electron-donating or weakly electron-withdrawing groups. nih.gov This demonstrates how the electronic character of the substituent can influence the molecule's properties. In the context of this compound derivatives, the strategic placement of electron-donating or electron-withdrawing groups on the indole ring can be used to fine-tune binding affinity and selectivity for a given target.

The position of substituents on the indole ring is another critical factor influencing biological activity. The indole ring has several positions available for substitution (e.g., N1, C2, C4, C5, C6, C7), and the location of a substituent can dramatically alter the molecule's interaction with its target. For instance, N-substituted indole derivatives have shown a variety of biological effects. mdpi.com

Importance of the Methylene (B1212753) Linker in Ligand-Target Complementarity

The length and rigidity of the linker are critical parameters. While the single methylene group in this compound provides a certain degree of flexibility, modifications to this linker could have significant effects on biological activity. For example, studies on other classes of compounds have shown that altering the length or rigidity of a linker can have a profound impact on potency and selectivity. The methylene bridge in C3-methylene-bridged indole derivatives is a key structural feature that influences their biological properties. nih.govmdpi.comnih.gov The presence of this linker is essential for positioning the pharmacophoric groups in the correct spatial arrangement to achieve effective binding.

Conformational Flexibility and Rotational Barriers

The this compound core possesses distinct regions of flexibility and rigidity that are fundamental to its interaction with biological macromolecules. The azetidine ring, a four-membered saturated heterocycle, introduces a degree of conformational constraint. vulcanchem.com This rigidity can be beneficial in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity.

In contrast, the methylene linker connecting the azetidine and indole moieties provides significant rotational flexibility. vulcanchem.com Quantum mechanical analyses of analogous structures suggest that this linker allows the azetidine and indole rings to adopt various spatial orientations relative to one another. vulcanchem.com The rotational barriers around the single bonds of this linker are generally low, allowing the molecule to adapt its conformation to fit the topology of a binding site. This "adaptive binding" is a key feature that can contribute to promiscuous binding to multiple targets or high-affinity binding to a specific target.

Studies on related N-substituted 3-aminoazetidine-3-carboxylic acids within peptides have shown that the azetidine ring can act as a β-turn inducer. researchgate.net Furthermore, the nitrogen atom of the azetidine ring can participate in intramolecular hydrogen bonding, forming a six-membered pseudo-cycle with the amide NH of a subsequent residue. researchgate.net While these findings are in a peptide context, they highlight the conformational preferences and hydrogen bonding capabilities that the azetidine moiety can impart, which are likely to influence the conformational behavior of this compound derivatives as well.

Spacer Length and Optimal Positioning

The length and nature of the spacer connecting the pharmacophoric elements of a ligand are critical for optimal interaction with a biological target. In the case of this compound, the single methylene group (-CH₂-) serves as the spacer between the indole nucleus and the azetidine ring.

The length of this spacer is crucial for dictating the distance and geometric arrangement between the two ring systems. This positioning, in turn, determines whether the key interaction features of the indole (e.g., hydrogen bond donor at the N-H, aromatic π-system) and the azetidine (e.g., hydrogen bond acceptor at the nitrogen, potential for substitution) can simultaneously engage with their respective binding pockets on a target protein.

While specific studies systematically varying the spacer length for this exact scaffold are not prevalent in the public domain, research on other classes of receptor ligands and enzyme inhibitors consistently demonstrates the importance of an optimal spacer. Elongating or shortening the linker by even a single atom can drastically alter biological activity by misaligning the key binding groups. For the this compound scaffold, the methylene spacer appears to provide a favorable distance for many biological targets, though this remains an area ripe for further investigation.

Establishment of Structure-Activity Relationships for Specific Target Classes

The true value of SAR studies lies in their application to specific biological targets. By systematically modifying the structure of this compound and assessing the impact on activity, researchers can build a detailed picture of the molecular interactions driving binding affinity and enzyme inhibition.

Receptor Binding Affinity Landscapes

While comprehensive SAR data for a series of this compound derivatives against a single receptor target is limited in publicly available literature, we can infer potential SAR trends from studies on related indole and azetidine-containing compounds. For instance, in the development of cannabinoid CB1 receptor agonists, modifications to the indole core and the substituent at the 3-position have been shown to dramatically influence binding affinity. rsc.org

The table below presents hypothetical binding affinity data for a series of this compound derivatives at a generic serotonin (B10506) receptor, illustrating potential SAR trends.

| Compound | R1 (Indole N) | R2 (Azetidine N) | Ki (nM) |

| 1 | H | H | 50 |

| 2 | CH₃ | H | 25 |

| 3 | H | CH₃ | 75 |

| 4 | H | Benzyl (B1604629) | 150 |

| 5 | 5-F | H | 40 |

| 6 | 5-Cl | H | 35 |

This data is hypothetical and for illustrative purposes only.

N-Alkylation of the Indole: Methylation of the indole nitrogen (Compound 2 ) leads to a two-fold increase in binding affinity compared to the parent compound (Compound 1 ). This suggests a potential hydrophobic pocket in the receptor that can accommodate a small alkyl group.

N-Substitution of the Azetidine: In contrast, substitution on the azetidine nitrogen appears to be detrimental to binding. A small methyl group (Compound 3 ) reduces affinity, and a larger benzyl group (Compound 4 ) leads to a significant loss of potency. This indicates that an unsubstituted azetidine nitrogen may be crucial for a key hydrogen bonding interaction or that this region of the binding site is sterically constrained.

Indole Ring Substitution: Halogen substitution on the 5-position of the indole ring (Compounds 5 and 6 ) is well-tolerated and may even slightly improve binding affinity. This suggests that this position can be modified to fine-tune physicochemical properties without disrupting the core binding interactions.

Enzyme Inhibition Potency Correlation

The this compound scaffold also holds promise for the development of enzyme inhibitors. The indole moiety is a common feature in many enzyme inhibitors, and the azetidine ring can be functionalized to interact with specific enzyme active sites. nih.gov

The following table provides hypothetical enzyme inhibition data for a series of this compound derivatives against a generic kinase.

| Compound | R1 (Indole N) | R2 (Azetidine N) | R3 (Indole 5-position) | IC₅₀ (µM) |

| 7 | H | H | H | 10 |

| 8 | H | Acetyl | H | 5 |

| 9 | H | H | OCH₃ | 25 |

| 10 | H | Benzoyl | H | 2 |

| 11 | CH₃ | H | H | 15 |

This data is hypothetical and for illustrative purposes only.

The hypothetical SAR for enzyme inhibition reveals different trends compared to receptor binding:

Azetidine N-Acylation: Acylation of the azetidine nitrogen significantly enhances inhibitory potency. An acetyl group (Compound 8 ) doubles the activity, while a benzoyl group (Compound 10 ) results in a five-fold improvement over the parent compound (Compound 7 ). This suggests that the acetyl and benzoyl groups may be forming additional hydrogen bonds or hydrophobic interactions within the enzyme's active site.

Indole Ring Substitution: In this hypothetical case, substitution at the 5-position of the indole with a methoxy (B1213986) group (Compound 9 ) is detrimental to activity. This indicates that this region may be sterically or electronically sensitive for enzyme binding.

Indole N-Alkylation: Similar to the receptor binding example, methylation of the indole nitrogen (Compound 11 ) reduces activity, suggesting that an N-H hydrogen bond donor is preferred for optimal enzyme inhibition.

Mechanistic Pharmacological Studies in Vitro & Preclinical

Receptor Binding Profiling and Functional Assays

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT3, 5-HT6) Interaction Studies

There is no specific information available in the reviewed scientific literature regarding the interaction of 3-Azetidin-3-ylmethyl-1h-indole with serotonin receptors such as 5-HT1A, 5-HT3, or 5-HT6. The indole (B1671886) core is a common feature in many serotonin receptor ligands, and these receptors are crucial in mediating the effects of the neurotransmitter serotonin. nih.govnih.goviarc.fr The diverse functions of these receptors in the central nervous system have made them attractive targets for drugs treating a variety of disorders. For instance, many indoleamine hallucinogens are known to interact with multiple serotonin receptors, including 5-HT1A.

Dopamine (B1211576) Receptor (e.g., D3R) Modulatory Effects

Specific data on the modulatory effects of this compound on the dopamine D3 receptor (D3R) are not found in the current body of scientific literature. The D3 receptor is a key target in the development of treatments for neuropsychiatric conditions. nih.gov

Estrogen Receptor Alpha (ERα) Ligand Binding Domain Interactions

There are no published studies detailing the interaction between this compound and the ligand-binding domain of Estrogen Receptor Alpha (ERα). Certain indole derivatives, such as indole-3-carbinol, have been shown to interact with ERα, highlighting the potential for this class of compounds to modulate estrogen signaling. nih.govnih.govmdpi.comresearchgate.net

Progesterone (B1679170) Receptor (PR) Binding Characterization

Characterization of the binding properties of this compound to the progesterone receptor (PR) has not been reported in the available scientific literature. Novel 3-aryl indoles have been explored as progesterone receptor antagonists. nih.govnih.gov

Enzyme Inhibition Studies

Methyltransferase Inhibition and Antimicrobial Resistance Implications

Specific studies on the inhibition of methyltransferases by this compound and any resulting implications for antimicrobial resistance are not documented in the reviewed literature. Indolethylamine N-methyltransferase (INMT) is an enzyme that methylates tryptamine (B22526) and related compounds. nih.govnih.govwikipedia.org The inhibition of various methyltransferases is being explored as a strategy to combat antimicrobial resistance.

Cholinesterase Modulation

Currently, there is no publicly available scientific literature or preclinical data detailing the effects of this compound on cholinesterase activity. Therefore, its potential to modulate acetylcholinesterase or butyrylcholinesterase remains uninvestigated.

Kinase Inhibition Potential (e.g., VEGFR2, EGFR)

The potential of this compound to act as an inhibitor of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) has not been specifically elucidated in published preclinical studies. While the broader class of indole-containing compounds has been a significant area of research for the development of kinase inhibitors, with many derivatives showing activity against VEGFR and EGFR, specific data for this compound is not available.

MDM2-p53 Interaction Disruption

The role of this compound as a disruptor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction is an area that has not been specifically addressed in the available scientific literature. The development of small molecules that can inhibit the MDM2-p53 interaction is a significant focus in oncology research, with various indole-based scaffolds, such as spiro-oxindoles, being investigated for this purpose. These compounds aim to restore the tumor-suppressing function of p53 by preventing its degradation mediated by MDM2. However, preclinical studies and specific data on the activity of this compound in this context have not been reported.

Cell-Based Mechanistic Assays (Excluding Human Clinical Data)

Cell Cycle Analysis for Target Engagement

There is currently no published research that has specifically investigated the effects of this compound on the cell cycle of preclinical models. Therefore, its ability to induce cell cycle arrest at various checkpoints and the underlying target engagement remains unknown.

Apoptosis Induction Pathways (e.g., Caspase Activation)

Specific studies detailing the pro-apoptotic potential of this compound and its mechanisms of action, such as the activation of caspase pathways, are not present in the current body of scientific literature. While many indole derivatives have been studied for their ability to induce programmed cell death, the specific effects of this compound have not been reported.

Cell Proliferation Modulation in Preclinical Models

There is a lack of available preclinical data on the effects of this compound on cell proliferation. Consequently, its potential to inhibit or stimulate the growth of various cell lines in preclinical models has not been determined.

Target Protein Down-regulation Studies

Currently, publicly available research on the direct down-regulation of specific target proteins by this compound is limited. However, studies on structurally related indole compounds offer potential avenues for investigation. For instance, derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole have been shown to induce autophagy, a cellular process that involves the degradation of proteins and organelles. This was evidenced by the downregulation of p62, a protein that is itself degraded during autophagy, in cervical cancer cells. nih.gov This suggests that indole-based compounds can modulate protein levels through cellular degradation pathways.

Further research is necessary to determine if this compound employs a similar mechanism or interacts with other protein degradation pathways, such as the ubiquitin-proteasome system.

Preclinical In Vivo Studies (Mechanistic Focus)

While specific in vivo mechanistic studies on this compound are not yet widely published, the broader class of indole derivatives has been subject to such investigations, providing a framework for future research.

Target Engagement Biomarker Analysis

Direct target engagement biomarker analysis for this compound in vivo has not been detailed in available literature. However, studies on other indole-containing molecules highlight common strategies. For example, in preclinical models of osteosarcoma, the on-target activity of a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one MDM2 inhibitor was confirmed by observing the accumulation of the TP53 protein and the induction of its target genes. acs.org This approach of measuring the levels of a direct target or downstream signaling molecules is a robust method for confirming target engagement in a whole-animal system.

Future preclinical studies on this compound would benefit from the identification of specific biomarkers to confirm that the compound is interacting with its intended molecular target in vivo.

Pathway Modulation in Animal Models

Investigations into how this compound modulates cellular signaling pathways in animal models are in the early stages. However, related research provides insights into potential mechanisms. A systematic review and meta-analysis of animal studies has pointed to the downregulation of the Beclin-1 autophagy pathway as a shared mechanism in some neurological disorders. nih.gov This highlights the potential for compounds to modulate the mTOR signaling pathway, which is involved in cell growth and survival. nih.gov

For example, in studies of other indole derivatives, the modulation of pathways related to apoptosis and cell cycle regulation has been observed. The induction of cleaved CASPASE3, a biomarker of apoptosis, was noted in tumor-bearing mice treated with an MDM2 inhibitor. acs.org

Table 1: Pathway Modulation by Related Indole Compounds in Animal Models

| Compound Class | Pathway Modulated | Animal Model | Key Finding | Citation |

| Spiro-oxindole | MDM2-p53 | Osteosarcoma Xenograft | Induction of TP53 target genes | acs.org |

| General | Autophagy | Not Specified | Downregulation of Beclin-1 | nih.gov |

Pharmacodynamic Marker Evaluation

The evaluation of pharmacodynamic markers is crucial for understanding the biological effects of a compound over time. For this compound, specific pharmacodynamic studies are not yet available. However, research on related compounds provides a template for such investigations. In preclinical studies of an MDM2 inhibitor with an indole core, pharmacodynamic markers were assessed by measuring the mRNA induction of TP53 target genes, including CDKN1a and MDM2, as well as the protein accumulation of TP53 and MDM2. acs.org

Table 2: Examples of Pharmacodynamic Markers for Indole-Based Compounds

| Marker Type | Marker | Method of Analysis | Biological Significance | Citation |

| Gene Expression | CDKN1a, MDM2 mRNA | q-RT-PCR | Indicates activation of the p53 pathway | acs.org |

| Protein Level | TP53, MDM2 | Mesoscale Assay | Confirms target engagement and downstream effects | acs.org |

| Apoptosis Marker | Cleaved CASPASE3 | Mesoscale Assay | Indicates induction of programmed cell death | acs.org |

These examples underscore the importance of selecting relevant pharmacodynamic markers to demonstrate the mechanistic activity of a new chemical entity like this compound in a preclinical setting.

Medicinal Chemistry and Rational Drug Design Strategies for Optimization

Lead Optimization through Iterative Design-Synthesis-Test Cycles

Lead optimization is a cyclical process that is fundamental to refining the biological activity and physicochemical properties of a lead compound. For derivatives of 3-azetidin-3-ylmethyl-1H-indole, this process involves a continuous loop of designing new analogs, synthesizing them, and evaluating their biological activity.

The core of this iterative cycle is the structure-activity relationship (SAR), which seeks to understand how specific structural modifications influence the compound's interaction with its biological target. For instance, in the development of antagonists for the 5-HT6 receptor, a target for cognitive disorders, researchers have explored the SAR of related indoline-3-carboxamides. nih.gov While specific data for this compound is not publicly available, a hypothetical iterative cycle could involve the following steps:

Initial Hit Identification: A compound containing the this compound scaffold is identified as a hit in a high-throughput screen.

Design of Analogs: Based on the initial hit, a library of analogs is designed. Modifications might include substitutions on the indole (B1671886) ring, N-alkylation of the azetidine (B1206935), or alterations to the methylene (B1212753) linker.

Synthesis: The designed analogs are chemically synthesized.

Biological Testing: The synthesized compounds are tested for their activity against the target and for initial pharmacokinetic properties.

Data Analysis: The results are analyzed to build a SAR model, which then informs the design of the next generation of analogs.

Bioisosteric Replacements to Enhance Target Selectivity and Potency

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. For the this compound scaffold, bioisosteric replacements can be used to improve target selectivity, enhance potency, and address metabolic liabilities.

Based on general principles of medicinal chemistry, several bioisosteric replacements could be envisioned for this scaffold:

Indole Ring Bioisosteres: The indole nucleus could be replaced with other bicyclic heteroaromatic systems such as azaindoles, benzofurans, or benzothiophenes. This can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target. For example, the replacement of an indole with an azaindole has been a successful strategy in the development of kinase inhibitors.

Azetidine Ring Bioisosteres: The azetidine ring provides a specific conformational constraint. Replacing it with other small, constrained rings like cyclobutane (B1203170) or other four-membered heterocycles could fine-tune the orientation of the substituents and impact binding affinity.

A study on PI3Kδ inhibitors demonstrated the successful application of bioisosteric replacement of an indole moiety to develop a potent and selective inhibitor. nih.govresearchgate.net While not directly on the this compound scaffold, this highlights the potential of this strategy.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Indole | Azaindole | Modulate pKa, improve solubility, alter hydrogen bonding pattern. |

| Indole | Benzofuran | Remove hydrogen bond donor, potentially improve metabolic stability. |

| Azetidine | Cyclobutane | Remove basic nitrogen, alter conformational rigidity. |

| -CH2- Linker | -O- or -S- | Modify bond angles and flexibility. |

Prodrug Strategies for Improved Pharmacokinetic Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to overcome poor pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism. nih.govresearchgate.net For a compound like this compound, which contains a secondary amine in the azetidine ring and potentially a modifiable indole nitrogen, several prodrug strategies could be employed.

Improving Oral Bioavailability: If the parent drug has poor oral absorption, a more lipophilic prodrug can be designed to enhance its passage across the gastrointestinal membrane. This can be achieved by attaching a lipophilic promoiety, such as a long-chain fatty acid, to the azetidine nitrogen. nih.gov

Enhancing Aqueous Solubility: For intravenous administration, a highly water-soluble prodrug is often necessary. Attaching a polar promoiety, such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain, can significantly increase water solubility.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant at the site of action, thereby increasing the concentration of the active drug at the target tissue and reducing systemic side effects.

While specific prodrugs of this compound are not documented in publicly available literature, the general principles of prodrug design are highly applicable. nih.govresearchgate.net

Development of Multi-Target Directed Ligands incorporating the this compound Scaffold

Complex diseases like neurodegenerative disorders and cancer often involve multiple biological pathways. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, which can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance. researchgate.net

The this compound scaffold is well-suited for the development of MTDLs. The indole moiety is a common feature in many biologically active compounds, and the azetidine ring can be functionalized to introduce additional pharmacophoric elements. For example, in the context of Alzheimer's disease, an MTDL could be designed where the indole portion targets acetylcholinesterase, while a substituent on the azetidine ring is designed to interact with another relevant target, such as the BACE-1 enzyme. nih.govresearchgate.net

A study on tryptamine (B22526) derivatives led to the discovery of multi-target directed ligands against cholinesterase-associated neurodegenerative disorders, with some compounds incorporating an azetidine-1-carboxylate moiety. nih.gov

Fragment-Based Drug Design (FBDD) Leveraging Core Scaffolds

Fragment-based drug design (FBDD) is a powerful method for hit identification and lead generation. It involves screening small, low-molecular-weight fragments for weak binding to a target. The structural information from these fragment-target complexes is then used to grow, link, or merge the fragments into more potent, lead-like molecules. nih.govnih.govmdpi.com

The this compound scaffold can be utilized in FBDD in two main ways:

As a Starting Fragment: The core scaffold itself can be considered a fragment and screened for binding to a target of interest.

As a Scaffold for Fragment Elaboration: If a smaller fragment, such as indole or azetidine, is identified as a binder, the this compound scaffold can be used as a template to link this fragment with other fragments that bind to adjacent pockets on the protein surface.

For instance, indole-3-carbonitriles have been developed as DYRK1A inhibitors using a fragment-based approach, demonstrating the utility of the indole core in FBDD. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 3-Azetidin-3-ylmethyl-1H-Indole Scaffolds

The structural versatility of indole (B1671886) derivatives allows for the design of compounds that can target diverse biological pathways, a critical strategy in addressing complex multifactorial diseases. nih.gov While existing research has established indoles as potent anticancer agents targeting tubulin, protein kinases, and histone deacetylases (HDACs), the unique 3-azetidin-3-ylmethyl substitution pattern opens avenues for exploring novel or previously underexplored targets. nih.gov Future efforts should systematically screen derivatives of this scaffold against a wide range of protein families to uncover new therapeutic potentials.

The development of multi-targeted agents capable of modulating several key biological pathways simultaneously is a particularly promising strategy for complex conditions like cancer and neurodegenerative disorders. nih.gov The this compound core can be functionalized to create libraries of compounds for high-throughput screening against panels of enzymes, receptors, and protein-protein interactions. The rigid azetidine (B1206935) moiety can confer high receptor-binding affinity and selectivity, while modifications to the indole ring can fine-tune activity and physicochemical properties.

| Target Class | Rationale for Exploration | Potential Therapeutic Area | Relevant Research Context |

|---|---|---|---|

| Protein Kinases | Indole scaffolds are well-established kinase inhibitors; the azetidine group can provide novel interactions within the ATP-binding pocket. nih.gov | Oncology, Inflammatory Diseases | Many approved kinase inhibitors feature heterocyclic cores. nih.gov |

| Histone Deacetylases (HDACs) | Indole-based compounds have shown promise as HDAC inhibitors. nih.govnih.gov | Oncology, Neurodegenerative Disorders | HDAC inhibitors are a validated class of epigenetic drugs. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The rigid, three-dimensional structure of the azetidine ring is well-suited for specific binding to receptor pockets. | Neuroscience, Metabolism, Inflammation | Targeting GPCRs remains a major focus of drug discovery. springernature.com |

| Proteases | The indole scaffold can be modified to interact with catalytic sites of various proteases. | Infectious Diseases, Oncology | Heterocyclic compounds are often used to design protease inhibitors. mdpi.com |

| Ion Channels | The compound's structure may allow for specific interactions that modulate channel gating or ion passage. | Cardiovascular Disease, Neurological Disorders | Targeting ion channels is notoriously difficult, making novel scaffolds valuable. springernature.com |

Integration of Advanced Omics Technologies for Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development. youtube.com Modern omics technologies offer powerful, unbiased approaches to achieve this. nih.govnih.gov For a novel scaffold like this compound, integrating genomics, transcriptomics, and proteomics can provide a comprehensive understanding of its mechanism of action. nih.govresearchgate.net

Chemical proteomics, in particular, has emerged as a robust platform for the direct identification of small-molecule-protein interactions. nih.govmdpi.com This interdisciplinary field uses chemical probes or the unmodified compound to capture and identify binding partners from complex biological samples like cell lysates. longdom.orgcreative-diagnostics.com Techniques such as affinity chromatography coupled with mass spectrometry can "fish out" interacting proteins, while methods like the cellular thermal shift assay (CETSA) can detect target engagement in living cells by observing changes in protein thermal stability upon ligand binding. nih.govcreative-diagnostics.com The integration of these multi-omics datasets can reveal not only the primary target but also off-target effects and downstream pathway modulations, which is crucial for predicting both efficacy and potential toxicity. nih.govlongdom.org

| Omics Technology | Application in Target ID | Information Gained | Reference |

|---|---|---|---|

| Chemical Proteomics | Directly identifies protein-drug interactions using affinity-based or label-free methods. | Primary targets, off-targets, binding affinity. | nih.govmdpi.com |

| Genomics | Identifies genetic mutations or variations that confer sensitivity or resistance to the compound. | Genetic basis of drug action, potential resistance mechanisms. | nih.gov |

| Transcriptomics | Measures changes in gene expression profiles following compound treatment. | Downstream biological pathways affected by the target. | nih.gov |

| Metabolomics | Analyzes changes in the cellular metabolome to understand functional outcomes of target engagement. | Physiological impact and downstream metabolic pathway modulation. | researchgate.net |

Development of Advanced Delivery Systems for Preclinical Applications

Many promising small molecules, including heterocyclic compounds, face challenges in clinical translation due to poor solubility, low bioavailability, or nonspecific toxicity. nih.govnih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer solutions to these problems. nih.govcd-bioparticles.com For this compound and its derivatives, nanoformulations could significantly enhance therapeutic potential. nih.gov

Nanoparticle-based systems can encapsulate hydrophobic drugs, improve their circulation time, facilitate accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect, and enable controlled release. nih.govcd-bioparticles.net Various types of nanocarriers, such as lipid nanoparticles (LNPs), polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, can be tailored for this purpose. nih.govfrontiersin.org The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells, thereby increasing efficacy and reducing side effects on healthy tissues. cd-bioparticles.com

| Nanocarrier Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Lipid Nanoparticles (LNPs) | Composed of lipids, forming a core that can encapsulate hydrophobic drugs. Highly biocompatible. | Clinically advanced, excellent for nucleic acid and small molecule delivery, biocompatible. | nih.gov |

| Polymeric Nanoparticles | Formed from biodegradable polymers (e.g., PLGA, chitosan). The drug can be entrapped or covalently bound. | High stability, controlled and sustained release, tunable properties. | nih.govcd-bioparticles.com |

| Mesoporous Silica Nanoparticles | Inorganic carriers with a porous structure that can be loaded with drugs. | Large surface area for high drug loading, easy surface functionalization. | frontiersin.org |

| Albumin-Based Nanoparticles | Utilizes natural proteins like albumin to carry drugs, leveraging natural transport pathways. | Biocompatible, biodegradable, non-immunogenic. | nih.gov |

Design of Photoaffinity Probes for Target Deconvolution

Photoaffinity labeling (PAL) is a powerful chemoproteomic technique for identifying the direct binding partners of a small molecule within a native biological environment. nih.govyoutube.com This method involves designing a photoaffinity probe by modifying the parent compound, such as this compound, with two key functionalities: a photoreactive group and a reporter tag. mdpi.com

The photoreactive group (e.g., a diazirine, benzophenone, or arylazide) is chemically inert until activated by a specific wavelength of UV light. nih.gov Upon irradiation, it forms a highly reactive species that covalently cross-links the probe to any nearby molecules, ideally its specific protein target. mdpi.comresearchgate.net The reporter tag (e.g., biotin (B1667282) or an alkyne) allows for the subsequent enrichment and identification of the probe-protein adduct via mass spectrometry. drughunter.com The design of such probes for the this compound scaffold would be a crucial step in validating its biological targets in living cells, overcoming the limitations of in vitro assays. springernature.comresearchgate.net The choice of the photoreactive linker is critical, as different linkers can influence labeling efficiency and specificity. acs.org

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages and Disadvantages | Reference |

|---|---|---|---|---|

| Diazirine | ~350-365 nm | Carbene | Small size minimizes perturbation; generates highly reactive carbene. Can have stability issues. | drughunter.comnih.gov |

| Benzophenone | ~350-360 nm | Triplet Ketone | More stable than diazirines; less reactive intermediate may lead to more specific labeling. | acs.org |

| Arylazide | ~254-300 nm | Nitrene | Longer history of use; requires shorter, more damaging UV wavelengths; prone to rearrangement. | mdpi.comacs.org |

Exploration of Chemical Biology Applications of the Compound

Beyond direct therapeutic applications, the this compound scaffold is a valuable platform for developing tools for chemical biology. The intrinsic fluorescence properties of the indole ring make it an excellent starting point for designing fluorescent probes. rsc.orgnih.gov By conjugating the indole core with other functional receptors or moieties, it is possible to create chemosensors that detect specific ions, small molecules, or changes in the cellular microenvironment (e.g., pH). nih.govresearchgate.netspectroscopyonline.com

For example, a derivative of this compound could be synthesized with a receptor site for a specific metal cation or anion. researchgate.net Binding of the target analyte would induce a measurable change in the probe's fluorescence, allowing for real-time detection in biological samples or living cells. spectroscopyonline.com Such probes are invaluable for studying the roles of ions and small molecules in complex biological processes. The development of these molecular tools would further cement the utility of the indole-azetidine scaffold in modern biomedical research.

Q & A

Q. What are common synthetic strategies for preparing 3-substituted indole derivatives like 3-Azetidin-3-ylmethyl-1H-indole?

Indole derivatives are typically synthesized via electrophilic substitution, cross-coupling, or multicomponent reactions. For example, iodine-catalyzed methods (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours) achieve high yields (98%) for analogous compounds by optimizing catalysts and solvents . Azetidine-containing analogs may require introducing the azetidine moiety via alkylation or ring-opening reactions, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity .

- Mass spectrometry (FAB-HRMS or ESI-MS) for molecular weight validation .

- X-ray crystallography to resolve stereochemistry, as demonstrated in structurally similar indole derivatives .

- Elemental analysis to verify composition .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for azetidine-indole conjugates?

Use a design-of-experiments (DoE) approach to test variables:

- Catalysts : I₂ outperforms FeCl₃ and AlCl₃ in indole alkylation (e.g., 98% vs. 17% yield) .

- Temperature : Elevated temperatures (40–80°C) reduce reaction time but may increase side reactions .

- Solvents : Polar aprotic solvents (MeCN, DMF) enhance electrophilic reactivity . Document results in a reaction matrix (see Table 1 in ) and validate with kinetic studies.

Q. How can conflicting data on indole derivative stability be resolved?

Contradictions in thermal or oxidative stability may arise from impurities or measurement protocols. To address this:

Q. What strategies mitigate low yields in azetidine-indole coupling reactions?

Low yields often stem from steric hindrance or competing pathways. Solutions include:

Q. How do substituents on the azetidine ring influence biological activity?

Structure-activity relationship (SAR) studies require:

- Functional group variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to the azetidine moiety .

- Biological assays : Test analogs against target enzymes or receptors, correlating activity with structural data (e.g., IC₅₀ values) .

- Computational modeling : Use DFT or molecular docking to predict binding affinities .

Q. How should researchers handle discrepancies in reported spectral data for indole derivatives?

Discrepancies in NMR or MS data may arise from solvent effects or instrumentation. Best practices include:

- Referencing high-quality databases : Use NIST or Coblentz Society spectra for baseline comparisons .

- Reporting solvent and calibration standards : For example, ¹H NMR in DMSO-d₆ with TMS .

- Peer validation : Share raw spectral files via repositories like Zenodo for independent verification .

Methodological Notes

- Synthetic protocols should specify catalyst loading, solvent purity, and inert atmosphere use to ensure reproducibility .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open science compliance .

- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.